molecular formula C19H16FN3O2 B2576547 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034208-15-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2576547
CAS RN: 2034208-15-4
M. Wt: 337.354
InChI Key: QLRBXQHAZJGCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. BPN14770 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of Alzheimer's disease and Fragile X syndrome.

Scientific Research Applications

Discovery of Selective Kinase Inhibitors

One study discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating their potential in cancer therapy (G. M. Schroeder et al., 2009).

Chemoselective Acetylation for Antimalarial Drugs

Another study focused on chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. This research highlights the role of selective acetylation in drug synthesis and the optimization of reaction conditions for improved yields (Deepali B Magadum & G. Yadav, 2018).

Conversion to Bioactive N-Acylphenolamine

Research on acetaminophen revealed its conversion to the potent TRPV1 agonist N-arachidonoylphenolamine (AM404) in the brain and spinal cord via fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process illustrates a novel pathway for drug metabolism and provides a molecular mechanism for the analgesic effects of acetaminophen (E. Högestätt et al., 2005).

Development of Radiotracers

A study on the development of radiotracers for the translocator protein 18 kDa (TSPO) involved the synthesis of N-(2-[(18)F]fluoromethoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide. This compound, labeled with fluorine-18, showed promise for imaging acute neuroinflammation in rats, demonstrating the application of fluorinated compounds in diagnostic imaging (B. Moon et al., 2014).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-4-6-17(7-5-16)25-13-19(24)23-11-14-3-8-18(22-10-14)15-2-1-9-21-12-15/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRBXQHAZJGCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.